Selexipag-d10
Description
Properties
Molecular Formula |
C26H32N4O4S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide |
InChI |
InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)/i4D,5D,6D,7D,8D,9D,12D,13D,14D,15D |
InChI Key |
QXWZQTURMXZVHJ-WEXSBOOJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)NS(=O)(=O)C)C(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis with Deuterated Intermediates
The foundational step involves the reaction between a deuterated pyrazine derivative and an isopropylamino-butoxy precursor. As detailed in patent CN106008364A, the process employs 1,4-dioxane as the solvent and potassium tert-butoxide as the base, facilitating nucleophilic substitution at 25–35°C. Deuterium is introduced at the methanesulfonylacetamide moiety through the use of deuterated methyl sulfonyl chloride (CD₃SO₂Cl) during the final amidation step.
Key Reaction Steps:
- Deuterated Pyrazine Formation :
Benzil undergoes condensation with deuterated glycine hydrochloride (C₂D₅ClNO₂) under acidic conditions to generate the deuterated pyrazine core. - Alkylation :
The pyrazine intermediate reacts with 4-bromobutan-1-ol-d4 in the presence of NaH, introducing deuterium into the butoxy chain. - Etherification :
Williamson coupling with deuterated methanesulfonylacetamide (CD₃SO₂NCO-CD₂-) completes the structure.
Catalytic Deuteration Techniques
Alternative approaches utilize palladium-catalyzed hydrogen-deuterium exchange. For example, exposure of Selexipag to D₂ gas over Pd/C at 80°C achieves selective deuteration at labile hydrogen sites, though this method yields lower isotopic purity (92–95%) compared to stepwise synthesis.
Reaction Optimization and Process Parameters
Industrial-scale production requires meticulous optimization of temperature, solvent systems, and catalyst loading. Data from multiple batches reveal critical dependencies:
Table 1: Optimization Parameters for this compound Synthesis
Notably, the use of 1,4-dioxane minimizes side reactions compared to tetrahydrofuran (THF), as evidenced by HPLC analyses showing 98.2% purity versus 93.5% for THF-based syntheses.
Purification and Isolation Strategies
Post-synthetic purification is critical given the structural complexity of this compound. The patent literature describes a three-step process:
3.1 Solvent Extraction
Crude product is dissolved in dichloromethane (DCM) and washed with acidified water (pH 6–7) to remove unreacted starting materials. This step achieves 85–90% recovery of the target compound.
3.2 Recrystallization
A 1:1.1 mixture of tetrahydrofuran (THF) and n-hexane induces crystallization, yielding 68.4 g of this compound per batch with 99.1% purity by HPLC.
3.3 Chromatographic Polishing
Silica gel column chromatography with ethyl acetate/n-hexane (3:7 v/v) removes trace impurities (<0.5%), though this step is omitted in industrial settings due to scalability constraints.
Analytical Validation of Synthetic Batches
Quality control protocols for this compound emphasize isotopic purity and chemical stability:
Table 2: Analytical Specifications for this compound
The preferred Form II crystal structure demonstrates superior photostability, with only 2.1% degradation after 48 hours under UV light versus 8.7% for Form III.
Industrial Scalability and Cost Considerations
Scaling from laboratory to production (100+ kg batches) introduces challenges:
- Solvent Recovery : Closed-loop 1,4-dioxane recycling reduces costs by 40%.
- Catalyst Reuse : Pd/C catalysts maintain activity for 5 cycles before replacement.
- Energy Input : Exothermic reactions require jacketed reactors to maintain 30±2°C, consuming 15 kWh/kg.
Table 3: Cost Breakdown for 1 kg this compound
| Component | Cost (USD) | % of Total |
|---|---|---|
| Deuterated Reagents | 12,500 | 58% |
| Solvent Recovery | 2,800 | 13% |
| Labor/QA | 3,200 | 15% |
| Waste Disposal | 1,100 | 5% |
| Equipment Depreciation | 2,000 | 9% |
Chemical Reactions Analysis
Types of Reactions
Selexipag undergoes several types of chemical reactions:
Hydrolysis: The acylsulfonamide group is hydrolyzed by hepatic carboxylesterase 1 to yield the active metabolite, ACT-333679.
Oxidative Metabolism: Catalyzed by CYP3A4 and CYP2C8, resulting in hydroxylated and dealkylated products.
Glucuronidation: Involves UGT1A3 and UGT2B7, leading to the formation of glucuronide conjugates.
Common Reagents and Conditions
Hydrolysis: Enzyme hepatic carboxylesterase 1.
Oxidative Metabolism: CYP3A4 and CYP2C8 enzymes.
Glucuronidation: UGT1A3 and UGT2B7 enzymes.
Major Products Formed
ACT-333679: The active metabolite formed by hydrolysis.
Hydroxylated and Dealkylated Products: Formed by oxidative metabolism.
Glucuronide Conjugates: Formed by glucuronidation.
Scientific Research Applications
Selexipag-d10 is used in various scientific research applications:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of Selexipag.
Metabolism Studies: To understand the metabolic pathways and identify metabolites.
Drug Interaction Studies: To investigate potential interactions with other drugs.
Biological Research: To study the effects of Selexipag on cellular and molecular pathways.
Medical Research: To explore the therapeutic potential of Selexipag in treating pulmonary arterial hypertension and other conditions.
Mechanism of Action
Selexipag and its active metabolite, ACT-333679, act as selective agonists of the prostacyclin receptor (IP receptor). Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation . These effects are beneficial in the treatment of pulmonary arterial hypertension, as they reduce elevated pressure in the blood vessels supplying blood to the lungs.
Comparison with Similar Compounds
Similar Compounds
Epoprostenol: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Iloprost: Another prostacyclin analogue with similar therapeutic effects.
Treprostinil: A prostacyclin analogue with a longer half-life.
Uniqueness of Selexipag
Selexipag is unique in its selectivity for the prostacyclin receptor and its oral bioavailability. Unlike other prostacyclin analogues, Selexipag is not a prostacyclin or a prostacyclin analogue, making it chemically distinct . Its active metabolite, ACT-333679, is approximately 37 times more potent than Selexipag, providing sustained therapeutic effects .
Biological Activity
Selexipag-d10 is a deuterated form of selexipag, an orally administered selective agonist of the prostacyclin (IP) receptor. It is primarily used for the treatment of pulmonary arterial hypertension (PAH). This article explores its biological activity, efficacy, safety, and clinical implications based on diverse research findings.
Overview of this compound
Selexipag acts by mimicking the effects of prostacyclin, which include vasodilation and inhibition of platelet aggregation. The deuterated version, this compound, is designed to enhance pharmacokinetic properties and potentially improve therapeutic outcomes.
This compound binds selectively to the IP receptor, leading to:
- Vasodilation : Reduces pulmonary vascular resistance.
- Antiproliferative Effects : Inhibits smooth muscle cell proliferation in pulmonary arteries.
- Antifibrotic Activity : Mitigates fibrosis in pulmonary tissues.
These actions contribute to improved hemodynamics and functional capacity in patients with PAH.
Case Studies
-
Adult Patients with PAH :
- A study involving 26 patients treated with selexipag showed significant improvements in hemodynamic parameters. The mean pulmonary vascular resistance (PVR) decreased from 8.5 WU at baseline to 5.6 WU at follow-up (P < 0.05) after approximately 149 days of treatment .
- The N-terminal pro-B-type natriuretic peptide (Nt-proBNP) levels also decreased from a median of 1641 pg/mL to 1185 pg/mL (P = 0.05), indicating reduced cardiac stress.
-
Pediatric Population :
- A case report highlighted the use of selexipag in a child weighing 14.6 kg, who showed subjective improvements in activity and endurance after transitioning from intravenous treprostinil to oral selexipag over six months . The echocardiographic estimate of right ventricular (RV) pressure improved from 70 mmHg at baseline to 77 mmHg post-treatment.
Clinical Trials
The GRIPHON study, a pivotal phase III trial, demonstrated that selexipag significantly reduced the risk of morbidity and mortality by 40% compared to placebo. It also resulted in a 33% reduction in hospitalization rates and a 64% decrease in disease progression .
Safety Profile
This compound has been associated with several side effects, similar to its parent compound:
- Common Adverse Events : Headache, diarrhea, jaw pain, and nausea were frequently reported but generally manageable .
- Tolerability : A study reported that patients who experienced side effects during dose titration had better treatment responses than those who did not .
Comparative Analysis
The following table summarizes key findings regarding the biological activity and clinical outcomes associated with selexipag and its deuterated form:
| Parameter | Selexipag | This compound |
|---|---|---|
| Administration | Oral | Oral |
| Efficacy | Significant reduction in morbidity/mortality events by 40% | Expected similar benefits due to enhanced pharmacokinetics |
| Common Side Effects | Headache, diarrhea | Similar profile |
| Hemodynamic Improvement | Reduced PVR | Anticipated similar improvements |
| Patient Population | Adults & Pediatrics | Adults & Pediatrics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
